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Compound of Interest

Compound Name:
2-Methyl-1H-imidazole-4-

carboxylic acid

Cat. No.: B138944 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal

chemistry and materials science. Due to the limited availability of a complete, published dataset

for this specific molecule, this guide combines available experimental data with data from

closely related structural analogs to provide a robust framework for its characterization. The

information is presented to assist in the identification, characterization, and quality control of 2-
Methyl-1H-imidazole-4-carboxylic acid.

Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for 2-Methyl-1H-imidazole-4-carboxylic acid and its structural

analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent
Chemical Shift
(δ) ppm

Multiplicity Assignment

2-Methyl-1H-

imidazole-4-

carboxylic acid

DMSO-d₆

~2.3 (s, 3H),

~7.5 (s, 1H),

~12.0 (br s, 1H),

~12.5 (br s, 1H)

singlet, singlet,

broad singlet,

broad singlet

CH₃, H5, NH,

COOH

(Predicted)

1H-Imidazole-4-

carboxylic acid[1]
DMSO-d₆

7.6 (s, 1H), 7.7

(s, 1H)
singlet, singlet H2, H5

2-

Methylimidazole
CDCl₃

2.3 (s, 3H), 6.8

(s, 2H)
singlet, singlet CH₃, H4/H5

Table 2: ¹³C NMR Spectroscopic Data

Compound Solvent
Chemical Shift (δ)
ppm

Assignment

2-Methyl-1H-

imidazole-4-carboxylic

acid

DMSO-d₆
~13, ~120, ~138,

~145, ~165

CH₃, C5, C4, C2, C=O

(Predicted)

1H-Imidazole-4-

carboxylic acid[1]
DMSO-d₆

118.0, 135.0, 137.0,

164.0
C5, C2, C4, C=O

2-Methylimidazole DMSO-d₆ 13.0, 120.0, 145.0 CH₃, C4/C5, C2

Predicted data for 2-Methyl-1H-imidazole-4-carboxylic acid is based on the analysis of its

structural components and comparison with analogous compounds.

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data
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Compound Sample Prep.
Wavenumber
(cm⁻¹)

Assignment

2-Methyl-1H-

imidazole-4-carboxylic

acid

KBr Pellet

~3100-2500 (broad),

~1700 (strong),

~1600, ~1550, ~1450

O-H (stretch, H-

bonded), C=O

(stretch), C=N, C=C

(ring stretch), C-H

(bend) (Predicted)

1H-Imidazole-4-

carboxylic acid[2]
KBr Pellet

3150-2500 (broad),

1690 (strong), 1590,

1540

O-H (stretch, H-

bonded), C=O

(stretch), C=N, C=C

(ring stretch)

2-Methylimidazole KBr Pellet
3100-2800 (broad),

1585, 1460, 1100

N-H (stretch), C=N, C-

H (bend), C-N

(stretch)

Predicted data for 2-Methyl-1H-imidazole-4-carboxylic acid is based on characteristic group

frequencies and comparison with analogous compounds.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

Compound Ionization Mode [M+H]⁺ (m/z)
Key Fragment Ions
(m/z) (Predicted)

2-Methyl-1H-

imidazole-4-carboxylic

acid[3]

GC-MS (EI) 126
108 ([M-H₂O]⁺), 81

([M-COOH]⁺), 54

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may require optimization based on the instrumentation

used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent

(e.g., DMSO-d₆, D₂O).

Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

Transfer the solution to a 5 mm NMR tube.

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

¹H NMR Acquisition:

The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and an acquisition time of 2-3 seconds.

Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100

or 125 MHz.

A proton-decoupled pulse sequence is used to simplify the spectrum.

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet):

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.
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Place the powder in a pellet press and apply pressure to form a transparent or translucent

pellet.

FTIR Acquisition:

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

A background spectrum of the empty sample compartment or a pure KBr pellet is recorded

first.

The sample pellet is then placed in the sample holder, and the spectrum is acquired,

typically in the range of 4000 to 400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Preparation (GC-MS):

For Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid may require

derivatization to increase its volatility. A common method is silylation using an agent like

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile) and add the

derivatizing agent.

Heat the mixture to ensure complete reaction.

GC-MS Acquisition:

The derivatized sample is injected into the gas chromatograph, which separates the

components of the mixture.

The separated components then enter the mass spectrometer.

Electron Ionization (EI) is a common ionization technique used in GC-MS, where the

sample molecules are bombarded with high-energy electrons, causing ionization and

fragmentation.
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The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a

detector records their abundance.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 2-Methyl-1H-imidazole-4-carboxylic acid.
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Caption: General workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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